molecular formula C9H16O4 B010742 Dimethyl 2-methylhexanedioate CAS No. 19780-94-0

Dimethyl 2-methylhexanedioate

Cat. No. B010742
CAS RN: 19780-94-0
M. Wt: 188.22 g/mol
InChI Key: NWQGXNKQFIEUPY-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds often involves condensation reactions, organocopper coupling reactions, and free radical polymerization. For example, 2-Hydroxy-2-methyl-3,5-dimethylenehexanedioic acid , a compound with structural similarities, was synthesized through condensation and organocopper coupling reactions, highlighting the versatility of synthesis approaches for such molecules (Gordon-Gray & Whiteley, 1977).

Molecular Structure Analysis

Molecular structure determinations, often employing X-ray analysis, reveal insights into the arrangement of atoms within a molecule. The structure of methyl 2-oxopyrimido[2,1-b]benzothiazole-4-carboxylate from a related condensation reaction showcases the significance of molecular structure in understanding compound behavior (Chan, Ma, & Mak, 1977).

Chemical Reactions and Properties

Chemical reactions involving dimethyl 2-methylhexanedioate derivatives underscore the compound's reactivity and potential for forming diverse products. For instance, the free radical polymerization of dimethyl 2,6-dimethyleneheptanedioate with methyl methacrylate indicates the reactive nature and potential applications of these molecules in polymer chemistry (Casorati, Martina, & Guaita, 1977).

Physical Properties Analysis

The study of physical properties such as solubility, boiling point, and melting point is crucial for understanding the behavior of compounds under different conditions. Research on dimethyl carbonate (DMC) , a related compound, provides insights into its eco-friendly methylation reactions, showcasing the importance of physical property analysis in chemical research (Tundo & Selva, 2002).

Chemical Properties Analysis

The chemical properties of this compound derivatives, such as reactivity with various nucleophiles and potential for polymerization, are of significant interest. Research on the catalytic synthesis of dimethylhexane-1,6-dicarbamate demonstrates the compound's utility in producing valuable intermediates for further chemical synthesis (Zhao et al., 2017).

Scientific Research Applications

  • Antioxidant and Medicinal Properties : A hexanedioic acid analogue, specifically (2S,5R)-2-ethyl-5-methylhexanedioic acid, shows strong antioxidant activity and potential use in folk medicine for fever and cough treatment (Yu Luo et al., 2017).

  • Eco-Friendly Alternative for Methylation : Dimethyl carbonate (DMC) serves as a versatile, eco-friendly alternative to traditional methyl halides and phosgene for methylation and carbonylation processes. It offers selective mono-C- and mono-N-methylation reactions and helps to avoid pollution at the source (P. Tundo & M. Selva, 2002).

  • Methylation of Organic Substrates : When used with potassium carbonate and 18-crown-6, dimethyl carbonate becomes a versatile, inexpensive, and safer reagent for methylating various organic substrates under phase transfer-catalysed conditions (M. Lissel et al., 1986).

  • Synthesis from Biomass-derived Materials : A highly efficient method synthesizes 2,5-hexanedione from biomass-derived dimethyl furane, achieving a 99.9% yield when using methyl isobutyl ketone in the biphasic system (Liu Yueqin et al., 2016).

  • Drug Discovery Potential : A new analogue of 2-amino-adipic acid, namely 8-((benzyloxy)carbonyl)-3-methylene-8-azabicyclo(3.2.1)octane-1,5-dicarboxylic acid, shows promise in drug discovery and pharmaceutical applications (V. Kubyshkin et al., 2009).

  • Polymerization Studies : Dimethyl 2,6-dimethyleneheptanedioate exhibits a preferred conformation, indicating a pseudocyclic conformation during free radical polymerization in benzene solutions, which is insightful for understanding polymerization mechanisms (E. Casorati et al., 1977).

Future Directions

This comprehensive analysis provides insights into Dimethyl 2-methylhexanedioate’s properties, synthesis, and potential applications. Further studies will enhance our understanding of this compound’s significance .

properties

IUPAC Name

dimethyl 2-methylhexanedioate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-7(9(11)13-3)5-4-6-8(10)12-2/h7H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NWQGXNKQFIEUPY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCCC(=O)OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20941562
Record name Dimethyl 2-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

19780-94-0
Record name Dimethyl-2-methyl adipate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019780940
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Dimethyl 2-methylhexanedioate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20941562
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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